- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597
Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
935660-75-6 structure
Product Name:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
CAS番号:935660-75-6
MF:C19H22BNO3
メガワット:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
Update Time:2025-10-22
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
- AX8163853
- Y6586
- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
- SCHEMBL257797
- C77216
- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
- MFCD14706697
- CS-0153856
- DA-40378
- DS-12803
- DTXSID50583111
- C19H22BNO3
- 935660-75-6
- AKOS015919115
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
-
- MDL: MFCD14706697
- インチ: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
- InChIKey: BRERQYZGASSZJR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
計算された属性
- せいみつぶんしりょう: 323.1692737g/mol
- どういたいしつりょう: 323.1692737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- 密度みつど: 1.13
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225263-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
| Fluorochem | 225263-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 1g |
£129.00 | 2022-02-28 | |
| TRC | N072195-50mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 50mg |
$ 110.00 | 2022-06-03 | ||
| TRC | N072195-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
$ 180.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 250mg |
¥406.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 1g |
¥966.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74020-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
¥206.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-50mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 50mg |
183.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-250mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 250mg |
693CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 100mg |
¥84.0 | 2024-04-17 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
リファレンス
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726
合成方法 3
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt
リファレンス
- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt
リファレンス
- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C
リファレンス
- Electrochemical Radical Borylation of Aryl Iodides, Chinese Journal of Chemistry, 2019, 37(4), 347-351
合成方法 6
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
リファレンス
- A process for the preparation of niraparib, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C
リファレンス
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles, Chemistry - A European Journal, 2016, 22(52), 18752-18755
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
リファレンス
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt
リファレンス
- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation, Organic Letters, 2020, 22(3), 879-883
合成方法 11
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
リファレンス
- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis, Journal of the American Chemical Society, 2016, 138(44), 14699-14704
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials
- 2,3-Dimethylbutane-2,3-diol
- p-(Benzoylamino)benzoic Acid
- N-(4-iodophenyl)Benzamide
- Benzamide
- Benzoic acid
- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
- Bis(pinacolato)diborane
- Benzoyl chloride
- 4-Benzamidophenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
注文番号:A11020
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:33
価格 ($):414.0/747.0
Email:sales@amadischem.com
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 関連文献
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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推奨される供給者
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
清らかである:99%/99%
はかる:5g/10g
価格 ($):414.0/747.0